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Compound of Interest

Compound Name: 2-Chloro-4'-fluorobenzophenone

Cat. No.: B167734 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 2-Chloro-4'-fluorobenzophenone

This guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-4'-
fluorobenzophenone, a key intermediate in the synthesis of various pharmaceuticals. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This

document is intended for researchers, scientists, and professionals in the field of drug

development and organic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules.[1] The ¹H and ¹³C NMR spectra provide detailed information about the chemical

environment of the hydrogen and carbon atoms, respectively.

¹H NMR Data
The ¹H NMR spectrum of 2-Chloro-4'-fluorobenzophenone is typically recorded in a

deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal

standard. The aromatic region of the spectrum is expected to show complex multiplets due to

the coupling of protons on the two benzene rings.

Table 1: ¹H NMR Spectroscopic Data for 2-Chloro-4'-fluorobenzophenone
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.8-7.9 m 2H Aromatic Protons

~7.3-7.6 m 4H Aromatic Protons

~7.1-7.2 m 2H Aromatic Protons

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and

concentration.

¹³C NMR Data
The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule. The spectrum is typically proton-decoupled to simplify it to single lines for each

unique carbon atom.

Table 2: ¹³C NMR Spectroscopic Data for 2-Chloro-4'-fluorobenzophenone[2]

Chemical Shift (δ) ppm Assignment

~194-196 C=O (Ketone)

~165 (d, ¹JCF ≈ 252 Hz) C-F

~138 Quaternary Carbon

~133 Quaternary Carbon

~132 (d, ³JCF ≈ 9 Hz) Aromatic CH

~131 Aromatic CH

~130 Aromatic CH

~129 Quaternary Carbon

~128 Aromatic CH

~127 Aromatic CH

~115 (d, ²JCF ≈ 22 Hz) Aromatic CH
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Note: The assignments are tentative. The 'd' indicates a doublet due to coupling with fluorine.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.[3]

Table 3: IR Spectroscopic Data for 2-Chloro-4'-fluorobenzophenone[4]

Wavenumber (cm⁻¹) Intensity Assignment

~3070 Weak Aromatic C-H Stretch

~1660 Strong C=O (Ketone) Stretch

~1600, 1480, 1450 Medium Aromatic C=C Bending

~1280 Strong C-F Stretch

~850 Strong C-Cl Stretch

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

[5] This information is used to determine the molecular weight and elemental composition of a

compound.

Table 4: Mass Spectrometry Data for 2-Chloro-4'-fluorobenzophenone

m/z Ion Identity Relative Intensity

234 [M]⁺ High

236 [M+2]⁺ Moderate (approx. 1/3 of M⁺)

199 [M-Cl]⁺ Variable

123 [C₇H₄FO]⁺ High

111 [C₆H₄Cl]⁺ High

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.amherst.edu/system/files/media/1449/Exp11.pdf
https://www.benchchem.com/product/b167734?utm_src=pdf-body
https://dev.spectrabase.com/spectrum/JduypLhS296
https://experiments.springernature.com/techniques/mass-spectrometry
https://www.benchchem.com/product/b167734?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: The molecular ion peak [M]⁺ is observed at m/z 234, corresponding to the molecular

weight of the compound (234.66 g/mol ).[6] The presence of a significant [M+2]⁺ peak is

characteristic of a compound containing one chlorine atom.

Experimental Protocols
The following are generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 2-Chloro-4'-fluorobenzophenone is

dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR

tube.[1] A small amount of tetramethylsilane (TMS) is added as an internal reference

standard (δ 0.00 ppm).[7]

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-

resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a standard one-pulse

sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to

obtain singlets for each carbon.[8]

Fourier Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Thin Solid Film): A small amount of solid 2-Chloro-4'-
fluorobenzophenone is dissolved in a volatile solvent like methylene chloride.[9] A drop of

this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate,

leaving a thin film of the compound on the plate.[9]

Instrumentation and Data Acquisition: The IR spectrum is recorded using an FTIR

spectrometer. The salt plate with the sample film is placed in the sample holder. The

spectrum is typically scanned over a range of 4000-400 cm⁻¹.[10]

Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable volatile organic solvent (e.g.,

methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[11] This solution is then

further diluted.
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Instrumentation and Data Acquisition: The analysis is typically performed using a mass

spectrometer with an electron ionization (EI) source.[12] The sample is introduced into the

instrument, where it is vaporized and ionized. The resulting ions are separated based on

their mass-to-charge ratio and detected.[12]

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 2-Chloro-4'-fluorobenzophenone.
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Caption: General workflow for spectroscopic analysis of organic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://www.benchchem.com/product/b167734?utm_src=pdf-body
https://www.benchchem.com/product/b167734?utm_src=pdf-body-img
https://www.benchchem.com/product/b167734?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. benchchem.com [benchchem.com]

2. spectrabase.com [spectrabase.com]

3. amherst.edu [amherst.edu]

4. dev.spectrabase.com [dev.spectrabase.com]

5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments
[experiments.springernature.com]

6. 2-Chloro-4'-fluorobenzophenone | C13H8ClFO | CID 74547 - PubChem
[pubchem.ncbi.nlm.nih.gov]

7. web.mit.edu [web.mit.edu]

8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

9. orgchemboulder.com [orgchemboulder.com]

10. chem.libretexts.org [chem.libretexts.org]

11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research
Facility [massspec.chem.ox.ac.uk]

12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

To cite this document: BenchChem. [Spectroscopic data of 2-Chloro-4'-fluorobenzophenone
(NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b167734#spectroscopic-data-of-2-chloro-4-
fluorobenzophenone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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